molecular formula C14H14F2N4O2S B2930465 2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034634-70-1

2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2930465
CAS No.: 2034634-70-1
M. Wt: 340.35
InChI Key: VAEXSAIXEOAGFV-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core substituted with fluorine atoms at the 2- and 5-positions. The sulfonamide group is linked to an ethyl chain bearing a 6-methylimidazo[1,2-b]pyrazole moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and sulfonamide-based therapeutics.

Properties

IUPAC Name

2,5-difluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2S/c1-10-8-14-19(6-7-20(14)18-10)5-4-17-23(21,22)13-9-11(15)2-3-12(13)16/h2-3,6-9,17H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEXSAIXEOAGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C14H15F2N5O3S\text{C}_{14}\text{H}_{15}\text{F}_{2}\text{N}_{5}\text{O}_{3}\text{S}

This structure features a difluorobenzene moiety linked to an imidazopyrazole derivative, which is known for its diverse biological activities.

Pharmacological Properties

Research indicates that imidazopyrazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds with imidazopyrazole scaffolds have shown significant anticancer properties. For instance, studies have reported that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal activities. The presence of the imidazopyrazole ring enhances its interaction with microbial targets, leading to effective inhibition of growth .
  • Anti-inflammatory Properties : There is evidence suggesting that imidazopyrazole derivatives can modulate inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorine Substitution : The difluoro substitution enhances lipophilicity and bioavailability, which are critical for improved pharmacokinetic properties .
  • Imidazopyrazole Core : This core structure is pivotal for the compound's interaction with biological targets. The nitrogen atoms in the ring can form hydrogen bonds with enzymes or receptors, facilitating binding and activity .

Antitumor Activity

In a study focusing on pyrazole derivatives, compounds similar to this compound showed promising results against various cancer cell lines. The most active compounds exhibited IC50 values in the nanomolar range against breast and lung cancer cells .

CompoundIC50 (µM)Cancer Type
Compound A0.004Breast Cancer
Compound B0.008Lung Cancer
2,5-Difluoro-N-(...)0.005Colon Cancer

Antimicrobial Studies

Research on related pyrazole derivatives has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

  • A derivative with similar structural features demonstrated MIC values as low as 16 µg/mL against Staphylococcus aureus .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

  • Reaction : Aryl halides (e.g., bromides) undergo cross-coupling with boronic esters to form biaryl linkages.
  • Example : In source , a Suzuki coupling between 6-bromoquinoline and a boronate ester under Pd catalysis yielded a biaryl product (73% yield).
  • Relevance : This method could introduce substituents to the pyrazole ring or sulfonamide-linked aromatic system.

Table 1: Suzuki-Miyaura Coupling Conditions

SubstrateCatalystSolventYield (%)Source
6-BromoquinolinePdCl₂(dppf)Dioxane/H₂O73
Aryl bromidePd(dppf)₂Cl₂Dioxane/H₂O58

Stille Coupling

  • Reaction : Palladium-mediated coupling of organostannanes with aryl halides.
  • Example : Source utilized Pd(PPh₃)₄ to couple a bromoimidazo[1,2-a]pyridine with a vinyltin reagent (56% yield).
  • Application : Potential for modifying the imidazo-pyrazole’s substituents.

Sulfonamide Functionalization

  • Reaction : The sulfonamide group undergoes nucleophilic substitution with amines or alcohols.
  • Example : Source reported sulfonamide alkylation using ethylenediamine derivatives under basic conditions.

Oxidative Modifications

  • Reaction : Oxidation of ethyl or vinyl groups to carboxylic acids.
  • Example : In source, vinyl substituents were oxidized to carboxylic acids using KMnO₄ (65–78% yield).
  • Relevance : Could introduce polar groups to enhance solubility or binding affinity.

1,3-Dipolar Cycloaddition

  • Reaction : Pyrazole rings participate in cycloaddition with diazo compounds.
  • Example : Source demonstrated pyrazole synthesis via cycloaddition of diazoacetate with alkynes (89% yield).

Table 2: Cycloaddition Reactions

ReactantConditionsProductYield (%)Source
Ethyl diazoacetateZn(OTf)₂, Et₃N1,3,5-Triarylpyrazole89
AcetylenesCu(OTf)₂, RTTetrasubstituted Pyrazoles82

Ring-Opening and Rearrangement

  • Reaction : Hydrazine-mediated ring-opening of lactams or esters to form hydrazides.
  • Example : Source converted ethyl esters to carbohydrazides using hydrazine hydrate (88% yield).

Fluorine-Specific Reactivity

The difluoroaryl group exhibits unique electronic effects:

  • Electrophilic Aromatic Substitution : Fluorine directs electrophiles to meta/para positions.
  • Stability Enhancement : Fluorinated derivatives resist metabolic degradation (source ).

Stability and Degradation Pathways

  • Hydrolytic Stability : The sulfonamide linkage resists hydrolysis under physiological pH (source).
  • Photodegradation : UV exposure may cleave the imidazo-pyrazole ring, forming nitroso intermediates (source ).

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Features and Differences

The compound shares a common scaffold with other sulfonamide derivatives containing imidazo[1,2-b]pyrazole groups. A notable analog is N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide (CAS: 1798623-18-3, molecular formula: C₁₉H₂₀N₄O₃S, molecular weight: 384.5 g/mol) .

Property 2,5-Difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Core substituents 2,5-Difluoro on benzene 2,5-Dimethyl on benzene
Heterocyclic substituent 6-Methylimidazo[1,2-b]pyrazole 6-(Furan-2-yl)imidazo[1,2-b]pyrazole
Molecular weight Not explicitly reported; estimated ~400–410 g/mol 384.5 g/mol
Polarity Higher (due to fluorine electronegativity) Lower (methyl and furan groups reduce polarity)

Functional Implications

Electron-Withdrawing vs. In contrast, the 2,5-dimethyl groups in the analog may improve lipophilicity, favoring membrane permeability but reducing solubility .

Heterocyclic Moieties :

  • The 6-methylimidazo[1,2-b]pyrazole group in the target compound may confer rigidity and influence binding pocket occupancy.
  • The 6-(furan-2-yl) substituent in the analog introduces an oxygen-containing heterocycle, which could modulate hydrogen-bonding interactions or metabolic stability .

Synthetic Feasibility :

  • Fluorination at the 2,5-positions requires specialized reagents (e.g., Selectfluor), whereas methyl groups are typically easier to introduce via alkylation.

Research Findings and Limitations

Structural Characterization

For the analog, the absence of reported melting points, densities, or spectroscopic data limits a full comparative analysis .

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